2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol
Overview
Description
2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound 2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethan-1-ol serves as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules through various chemical reactions. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, followed by ester hydrolysis, leads to the formation of 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid. This compound further reacts with various amines to yield corresponding diamides, showcasing the compound's role in the synthesis of p-aminobenzoic acid diamides (Agekyan & Mkryan, 2015).
Photochromic Properties
The compound's derivatives exhibit photochromic properties, which are changes in color upon exposure to light. Methoxy-substituted 2,2-di(4-methoxyphenyl)-2H-naphtho[1,2-b]pyrans, synthesized from 3-alkoxycarbonyl-1-naphthols and 1,1-di(4-methoxyphenyl)prop-2-yn-1-ol, show significant shifts in maximum absorption wavelength and stability of the ring-opened naphthopyrans under light. These properties suggest potential applications in photo-responsive materials and optical storage devices (Heron et al., 2004).
Biological Activity
Derivatives of this compound have been explored for their biological activities. For example, the synthesis of pyrazole-based heterocycles attached to a sugar moiety has led to compounds with moderate anti-diabetic activity, indicating the potential of these derivatives in therapeutic applications (Vaddiraju et al., 2022).
Properties
IUPAC Name |
2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14-15H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLRXIWDMHQDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)OC2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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